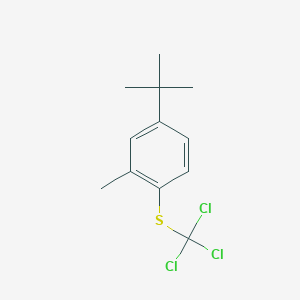
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group, a methyl group, and a trichloromethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene typically involves the introduction of the tert-butyl, methyl, and trichloromethylsulfanyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and aluminum chloride are used to introduce the tert-butyl group onto the benzene ring. The methyl group can be introduced via a similar alkylation process using methyl chloride. The trichloromethylsulfanyl group can be introduced through a nucleophilic substitution reaction using trichloromethylsulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are commonly used, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
化学反応の分析
Types of Reactions
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Brominated or nitrated derivatives of the benzene ring.
科学的研究の応用
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The trichloromethylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
類似化合物との比較
Similar Compounds
4-Tert-butyl-1-(trichloromethylsulfanyl)benzene: Lacks the methyl group, resulting in different reactivity and properties.
2-Methyl-1-(trichloromethylsulfanyl)benzene: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
1-(Trichloromethylsulfanyl)benzene: Lacks both the tert-butyl and methyl groups, leading to distinct chemical behavior.
Uniqueness
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene is unique due to the combination of its substituents, which confer specific steric and electronic properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science.
特性
CAS番号 |
93085-73-5 |
|---|---|
分子式 |
C12H15Cl3S |
分子量 |
297.7 g/mol |
IUPAC名 |
4-tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H15Cl3S/c1-8-7-9(11(2,3)4)5-6-10(8)16-12(13,14)15/h5-7H,1-4H3 |
InChIキー |
BLOFKNZHEDCEQB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)SC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
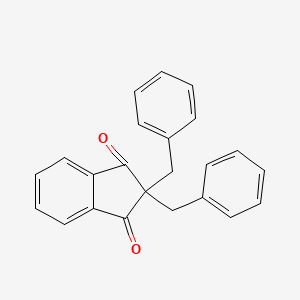
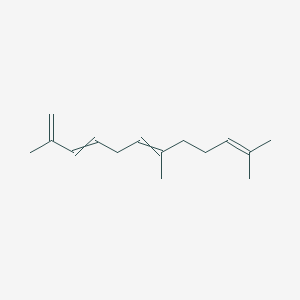
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
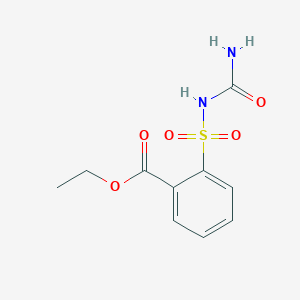
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
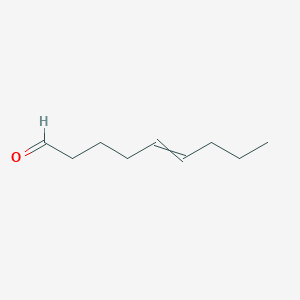
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
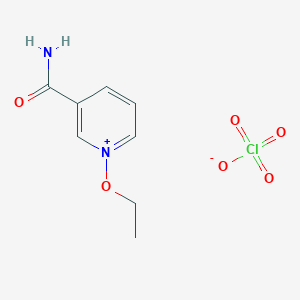
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)

![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
